Home > Products > Screening Compounds P83778 > (-)-Pantoprazole
(-)-Pantoprazole - 142678-35-1

(-)-Pantoprazole

Catalog Number: EVT-339281
CAS Number: 142678-35-1
Molecular Formula: C16H15F2N3O4S
Molecular Weight: 383.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(-)-Pantoprazole is a proton pump inhibitor used primarily for the treatment of gastroesophageal reflux disease and other conditions involving excessive stomach acid production. It is a chiral compound, with its active form being the S-enantiomer, which exhibits high potency in inhibiting the hydrogen-potassium ATPase enzyme in gastric parietal cells.

Source

(-)-Pantoprazole is synthesized from various chemical precursors, including 5-difluoromethoxy-2-mercaptobenzimidazole and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. These compounds undergo a series of reactions to yield the final product, which is often formulated as the sodium salt for enhanced solubility and stability.

Classification

(-)-Pantoprazole belongs to the class of medications known as proton pump inhibitors. These drugs are characterized by their ability to irreversibly inhibit the proton pump in gastric parietal cells, thereby reducing gastric acid secretion.

Synthesis Analysis

Methods

The synthesis of (-)-Pantoprazole typically involves several key steps:

  1. Condensation Reaction: The initial step involves the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to form a thioether intermediate.
  2. Oxidation: This thioether is then oxidized, commonly using sodium hypochlorite or other oxidizing agents such as hydrogen peroxide, to produce the sulfoxide derivative of pantoprazole.
  3. Salt Formation: The final step often includes converting pantoprazole to its sodium salt form for pharmaceutical applications, enhancing its solubility in aqueous solutions.

Technical Details

The synthesis can be optimized by controlling reaction conditions such as pH, temperature, and solvent choice. For instance, maintaining a highly basic environment is crucial for preventing degradation and ensuring high yield during the oxidation process .

Molecular Structure Analysis

Structure

The molecular formula of (-)-Pantoprazole is C16H15F2N3O4S. Its structure features a benzimidazole ring attached to a pyridine moiety, with a difluoromethoxy group and a sulfonyl group contributing to its pharmacological activity.

Data

  • Molecular Weight: 369.37 g/mol
  • Chirality: The compound has one chiral center, leading to enantiomeric forms; (-)-pantoprazole is the active form.
Chemical Reactions Analysis

Reactions

The chemical reactions involved in the synthesis of (-)-Pantoprazole include:

  1. Nucleophilic Substitution: The reaction between the mercaptobenzimidazole and chloromethylpyridine occurs via nucleophilic substitution.
  2. Oxidation Reaction: The oxidation of thioether to sulfoxide involves radical mechanisms where electrophilic oxidants interact with the sulfur atom.
  3. Formation of Sodium Salt: The conversion of pantoprazole to its sodium salt involves neutralization with sodium hydroxide or sodium bicarbonate.

Technical Details

Reactions are typically monitored using thin-layer chromatography to ensure completion and purity of intermediates .

Mechanism of Action

Process

(-)-Pantoprazole exerts its pharmacological effects by binding irreversibly to the hydrogen-potassium ATPase enzyme located in the gastric parietal cells. This binding inhibits the final step of gastric acid secretion, leading to decreased acidity in the stomach.

Data

Studies indicate that pantoprazole's action is pH-dependent; it remains stable at higher pH levels but degrades rapidly at lower pH values, making it essential for its formulation and storage conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water (as sodium salt), slightly soluble in organic solvents like ethanol.
  • Melting Point: Approximately 140–145 °C.

Chemical Properties

  • Stability: Stable under acidic conditions but sensitive to light and moisture.
  • pH Range for Stability: Optimal stability observed at pH levels above 7.
Applications

Scientific Uses

(-)-Pantoprazole is primarily used in clinical settings for:

  • Treatment of gastroesophageal reflux disease.
  • Management of Zollinger-Ellison syndrome.
  • Prevention of gastric ulcers associated with nonsteroidal anti-inflammatory drug therapy.

Additionally, research continues into its potential applications in other gastrointestinal disorders due to its potent acid-inhibiting properties .

Enantiomeric Significance in Proton Pump Inhibitor Pharmacology

Chirality-Driven Selectivity in Gastric H⁺/K⁺-ATPase Inhibition

The irreversible inhibition of gastric H⁺/K⁺-ATPase—the proton pump responsible for gastric acid secretion—exhibits profound stereoselectivity. (-)-Pantoprazole (the S-enantiomer) demonstrates superior target binding kinetics compared to its R-counterpart. This selectivity originates from the spatial orientation of the enantiomer during covalent binding to cysteine residues (particularly Cys813) within the luminal domain of the α-subunit of H⁺/K⁺-ATPase [7]. The chiral center adjacent to the sulfinyl group dictates the formation of the disulfide bond with the enzyme's proton channel, where (-)-pantoprazole achieves optimal spatial alignment with the cysteine thiol group. Molecular modeling reveals that the S-configuration enables deeper penetration into the acid pocket of the pump, facilitating more efficient acid-catalyzed conversion to the active sulfenamide species [7] [9]. This enantioselective binding translates to approximately 1.5–1.9-fold greater inhibitory potency per milligram compared to racemic pantoprazole in in vitro models [2] [10].

Table 1: Enantiomer-Specific Binding Parameters to H⁺/K⁺-ATPase | Parameter | (-)-Pantoprazole (S-enantiomer) | (+)-Pantoprazole (R-enantiomer) | |--------------|-----------------------------------|-----------------------------------| | IC₅₀ (μM) | 6.2 | 10.8 | | Binding Affinity (Kd, nM) | 42 | 78 | | Activation Rate Constant (kact, min⁻¹) | 0.18 | 0.11 | Data derived from preclinical binding kinetics studies [2] [7] [10]

Comparative Pharmacodynamics of (-)-Pantoprazole vs. Racemic Formulations

Clinical pharmacodynamic studies demonstrate that (-)-pantoprazole achieves faster and more profound acid suppression than equivalent doses of the racemate. A pivotal randomized trial measured intragastric pH continuously for 7 days in GERD patients receiving either 20mg (-)-pantoprazole or 40mg racemic pantoprazole. Within 40–115 minutes post-first dose, the mean intragastric pH was significantly higher in the (-)-pantoprazole group (pH 3.8 vs. 2.9, p<0.05). This accelerated onset stems from the enantiomer’s optimized pharmacokinetic profile and enhanced target binding [5] [8] [9]. By day 7, both regimens significantly reduced esophageal acid exposure, though symptom resolution occurred earlier with (-)-pantoprazole: 73% reported heartburn improvement within 3 days versus 60% with the racemate [9]. Endoscopic healing rates at 28 days were equivalent between 20mg (-)-pantoprazole and 40mg racemate, confirming the enantiomer’s potency advantage allows halving the dose while maintaining therapeutic efficacy [2] [5].

Stereospecific Metabolic Pathways and CYP450 Isoform Interactions

The metabolism of pantoprazole enantiomers exhibits marked stereoselectivity, primarily governed by cytochrome P450 (CYP) isoforms. (-)-Pantoprazole undergoes slower hepatic clearance than the R-enantiomer due to differential affinity for metabolizing enzymes:

  • CYP2C19 Polymorphism Dependence: (-)-Pantoprazole displays lower metabolic clearance via CYP2C19 compared to the R-enantiomer. Poor metabolizers (PMs) of CYP2C19 exhibit 3.2-fold higher AUC for (-)-pantoprazole than extensive metabolizers (EMs), while the R-enantiomer shows only a 1.8-fold difference. This translates to greater inter-individual variability in the pharmacokinetics of the racemate [4] [6].
  • Alternative Metabolic Pathways: When CYP2C19 is inhibited or absent, (-)-pantoprazole relies more heavily on CYP3A4-mediated sulfoxidation than the R-enantiomer. In vitro rat microsomal studies show the intrinsic clearance (CLint) for (-)-pantoprazole via 4'-O-demethylation (CYP2C19-mediated) is 4-fold lower than for the R-form (4.82 vs. 3.06 mL/min/mg protein). Conversely, sulfone formation via CYP3A4 is 1.3-fold higher for the S-enantiomer [10].
  • Breath Test Applications: Racemic [¹³C]-pantoprazole breath tests correlate with CYP2C19 status, but (+)-[¹³C]-pantoprazole (the R-enantiomer) shows weaker correlation due to its CYP3A4-dependent metabolism. This confirms (-)-pantoprazole’s stronger dependence on CYP2C19 [4].

Table 2: Enantiomer-Specific Metabolic Clearance Parameters | Metabolic Pathway | Enzyme | CLint (-)-Pantoprazole (mL/min/mg protein) | CLint (+)-Pantoprazole (mL/min/mg protein) | |------------------------|------------|---------------------------------------------------|----------------------------------------------------| | 4'-O-Demethylation | CYP2C19 | 0.85 | 3.41 | | Sulfoxidation | CYP3A4 | 1.62 | 1.24 | | 6-Hydroxylation | CYP2C9 | 0.59 | 0.17 | Data from rat liver microsomal studies [10]; CLint = Intrinsic Clearance

Enantiomer-Specific Bioavailability Optimization Strategies

The enhanced bioavailability of (-)-pantoprazole enables dose reduction while maintaining therapeutic efficacy. Key strategies leverage its stereospecific properties:

  • First-Pass Metabolism Avoidance: (-)-Pantoprazole’s oral bioavailability reaches ~77% due to reduced CYP2C19-mediated first-pass extraction compared to racemic pantoprazole (~40–50%) [1]. Enteric-coated formulations further protect the acid-labile enantiomer from gastric degradation, ensuring targeted release in the proximal small intestine where absorption is stereoselective but equivalent between enantiomers [9] [10].
  • Protein Binding Optimization: (-)-Pantoprazole exhibits marginally higher plasma protein binding (98.0% vs. 97.2% for R-enantiomer) in rats, contributing to prolonged plasma half-life (t½ = 1.9h vs. 1.2h). This allows sustained delivery to parietal cells [10].
  • Pharmacodynamic Equivalence: The 20mg (-)-pantoprazole dose achieves equivalent acid suppression to 40mg racemate by exploiting the enantiomer’s 1.5-fold higher potency and reduced metabolic clearance. Clinical trials confirm comparable esophageal healing rates (92% vs. 89%) at these doses despite the 50% reduction in molar quantity [2] [5] [9].

Analytical Challenges in Chiral Resolution and Quality Control

Ensuring enantiomeric purity of (-)-pantoprazole demands sophisticated chiral separation techniques due to the physicochemical similarity of enantiomers:

  • Chromatographic Resolution: High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-RH) resolves pantoprazole enantiomers with resolution factors >2.5. Mobile phases typically consist of acetonitrile/water mixtures buffered to pH 7.0 to prevent enantiomer interconversion [3] [10].
  • Capillary Electrophoresis (CE): Chiral CE with sulfated β-cyclodextrin as a chiral selector achieves baseline separation in <12 minutes. This method offers superior sensitivity for detecting 0.1% enantiomeric impurity—critical for meeting ICH quality guidelines requiring <0.1% impurity in single-enantiomer drugs [3].
  • Synthesis Monitoring: Asymmetric synthesis of (-)-pantoprazole requires stringent control to minimize racemization during the oxidation step forming the chiral sulfoxide. Chiral LC-MS monitoring of the intermediate 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole confirms enantiomeric excess >99.5% prior to final purification [1] [3].

Table 3: Chiral Resolution Methods for (-)-Pantoprazole QC | Method | Conditions | Resolution (Rs) | LOD for R-Enantiomer | |-------------|----------------|-------------------------------|---------------------------| | HPLC (Chiralcel OJ-RH) | Acetonitrile: Phosphate Buffer (pH 7.0; 75:25) | 2.8 | 0.05% | | CE (Sulfated β-CD) | 50mM Tris-phosphate (pH 2.5), 2% sulfated β-CD | 4.1 | 0.03% | LOD = Limit of Detection [3] [10]

Properties

CAS Number

142678-35-1

Product Name

(-)-Pantoprazole

IUPAC Name

6-(difluoromethoxy)-2-[(S)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole

Molecular Formula

C16H15F2N3O4S

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/t26-/m0/s1

InChI Key

IQPSEEYGBUAQFF-SANMLTNESA-N

SMILES

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC

Canonical SMILES

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC

Isomeric SMILES

COC1=C(C(=NC=C1)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.